2-Tosyl-1,2,3,4-tetrahydrobenzo[4,5]imidazo[1,2-a]pyrazine
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Overview
Description
2-Tosyl-1,2,3,4-tetrahydrobenzo[4,5]imidazo[1,2-a]pyrazine is a useful research compound. Its molecular formula is C17H17N3O2S and its molecular weight is 327.4. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Reactivity
- Regioselective Metalation: Imidazo[1,5-a]pyrazines, which are related to 2-Tosyl-1,2,3,4-tetrahydrobenzo[4,5]imidazo[1,2-a]pyrazine, undergo regioselective metalation strategies leading to a range of functionalized derivatives. This process is significant in the synthesis of complex molecular structures (Board et al., 2009).
Biological and Medicinal Applications
- Versatility in Drug Development: Imidazo[1,2-a]pyrazine acts as a versatile scaffold in organic synthesis and is crucial in drug development due to its reactivity and multifarious biological activity. This highlights its potential in creating new therapeutic agents (Goel, Luxami, & Paul, 2015).
- Anticancer Agents: Compounds like imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines, similar to this compound, have been studied for their potential as anticancer agents. This demonstrates the compound's relevance in oncological research (Temple et al., 1987).
Chemical Properties and Synthesis Techniques
- Synthesis Techniques: Various methods for synthesizing imidazo[1,2-a]pyrazine derivatives have been developed, indicating the chemical versatility and adaptability of compounds like this compound (Abdelhamid et al., 1992).
- Heterocyclic Synthesis: The synthesis of imidazo[1,2-a]pyrazine–coumarin hybrids indicates the potential of this compound in forming bioactive heterocyclic compounds (Goel, Luxami, & Paul, 2015).
Advanced Material Development
- Supramolecular Structures: Studies on the formation of supramolecular structures involving compounds similar to this compound suggest their potential in advanced material science, particularly in designing novel molecular architectures (Wang et al., 2014).
Mechanism of Action
Target of Action
Compounds with a similar pyrrolopyrazine scaffold have exhibited various biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Mode of Action
It is known that similar compounds interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
Compounds with similar structures have been shown to affect various biological pathways, leading to a wide range of biological activities .
Result of Action
Similar compounds have been shown to have a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Properties
IUPAC Name |
2-(4-methylphenyl)sulfonyl-3,4-dihydro-1H-pyrazino[1,2-a]benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2S/c1-13-6-8-14(9-7-13)23(21,22)19-10-11-20-16-5-3-2-4-15(16)18-17(20)12-19/h2-9H,10-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFPDDJUKTMHYRA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN3C(=NC4=CC=CC=C43)C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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